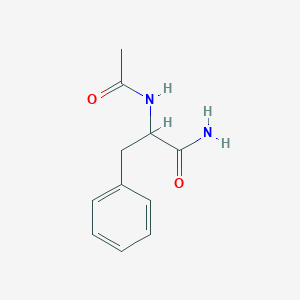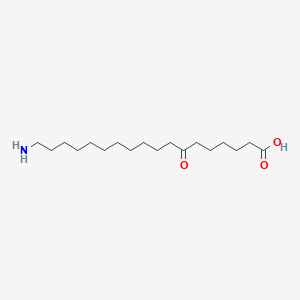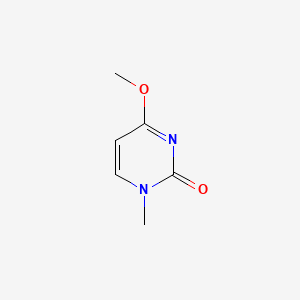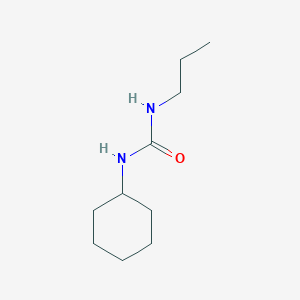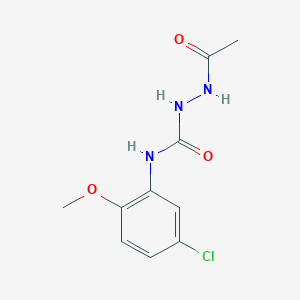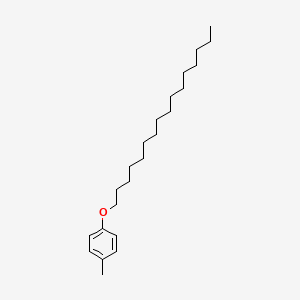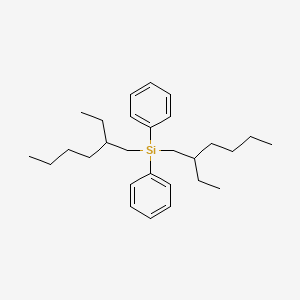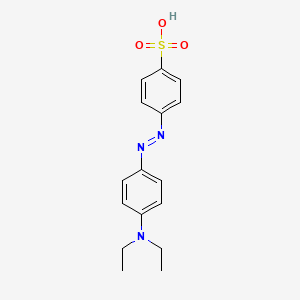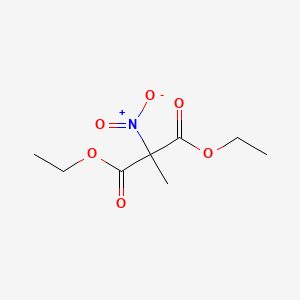
Diethyl 2-methyl-2-nitromalonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-methyl-2-nitromalonate: is an organic compound with the molecular formula C8H13NO6 . It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a methyl group and a nitro group. This compound is of significant interest in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: Diethyl 2-methyl-2-nitromalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with methyl iodide to introduce the methyl group.
Nitration: The methylated product is then nitrated using a nitrating agent like nitric acid to introduce the nitro group
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions: Diethyl 2-methyl-2-nitromalonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Diethyl 2-methyl-2-aminomalonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Hydrolysis: 2-methyl-2-nitromalonic acid
科学的研究の応用
Diethyl 2-methyl-2-nitromalonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of anticonvulsant drugs.
Industry: It is used in the production of agrochemicals and dyes
作用機序
The mechanism of action of diethyl 2-methyl-2-nitromalonate involves its reactivity as a nucleophile and electrophile. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is primarily due to the presence of the nitro and ester groups, which facilitate various chemical transformations .
類似化合物との比較
Diethyl malonate: Lacks the nitro and methyl groups, making it less reactive.
Diethyl 2-nitromalonate: Similar but lacks the methyl group.
Diethyl methylmalonate: Similar but lacks the nitro group
Uniqueness: Diethyl 2-methyl-2-nitromalonate is unique due to the presence of both the nitro and methyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it versatile for various applications in research and industry .
特性
CAS番号 |
65612-01-3 |
|---|---|
分子式 |
C8H13NO6 |
分子量 |
219.19 g/mol |
IUPAC名 |
diethyl 2-methyl-2-nitropropanedioate |
InChI |
InChI=1S/C8H13NO6/c1-4-14-6(10)8(3,9(12)13)7(11)15-5-2/h4-5H2,1-3H3 |
InChIキー |
SEWLYOPSOGRGBR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C(=O)OCC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


